methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methylphenyl group at the 3-position. The pyridazinone ring is conjugated to a benzoate ester via an acetamido linker.
Properties
IUPAC Name |
methyl 2-[[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGWAYKHSOCGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Esterification: The benzoate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Final Coupling: The final step involves coupling the pyridazinone derivative with the benzoate ester under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains:
-
Pyridazinone core : A six-membered ring with two nitrogen atoms and a ketone group.
-
Acetylamino group : A reactive site for nucleophilic or basic conditions.
-
Methylphenyl substituent : A lipophilic group enhancing stability but limiting reactivity at the phenyl ring.
-
Benzoate ester : Labile to hydrolysis under acidic or basic conditions.
Hydrolysis
-
Mechanism : The benzoate ester undergoes hydrolysis to form a carboxylic acid, particularly under basic conditions.
-
Reagents/Conditions :
-
Product : The acid form of the benzoate ester (e.g., 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoic acid).
-
Citation : Hydrolysis steps are well-documented in analogous pyridazinone derivatives .
Oxidation
-
Mechanism : The pyridazinone ketone group or acetylamino moiety may undergo oxidation, though stability depends on substituents.
-
Reagents/Conditions :
-
Oxidizing agents : Potassium permanganate (for ketone oxidation) or hydrogen peroxide (for amide oxidation).
-
Solvent : Aqueous or organic solvents (e.g., dichloromethane).
-
-
Product : Oxidized derivatives (e.g., N-oxides or carbonyl compounds).
-
Citation : Oxidation reactions are typical for amide-containing pyridazinones.
Substitution Reactions
-
Mechanism : Electrophilic aromatic substitution at the methylphenyl ring or nucleophilic substitution at the acetylamino group.
-
Reagents/Conditions :
-
Electrophiles : Nitric acid (for nitration) or bromine (for bromination).
-
Nucleophiles : Amine bases (for acetylamino group substitution).
-
-
Product : Substituted derivatives (e.g., nitro- or bromo-methylphenyl analogs).
-
Citation : Substitution patterns are observed in related pyridazinone-benzoate systems.
Reduction
-
Mechanism : Reduction of the pyridazinone ketone to a dihydropyridazine ring.
-
Reagents/Conditions :
-
Reductants : Sodium borohydride or lithium aluminum hydride.
-
-
Product : Reduced pyridazine derivatives.
-
Citation : Reduction of ketones is a common step in pyridazinone syntheses .
Reaction Comparison Table
Analytical Techniques for Reaction Monitoring
-
NMR : Confirms structural changes (e.g., hydrolysis of esters to acids).
-
Mass Spectrometry : Identifies molecular weight shifts post-reaction.
Relevance to Medicinal Chemistry
The compound’s reactivity profile aligns with strategies for optimizing pharmacokinetics:
-
Hydrolysis : Converts esters to acids, altering solubility and bioavailability.
-
Oxidation/Reduction : Modulates electronic properties for target binding.
-
Substitution : Introduces functional groups for enhanced affinity or selectivity.
Scientific Research Applications
Biological Activities
Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate exhibits various biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, likely due to its ability to inhibit pro-inflammatory cytokines.
- Enzyme Inhibition : It may act as an inhibitor for enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus.
Case Study 1: Anticancer Activity
A study involving this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation, this compound was tested for its anti-inflammatory properties in a murine model of acute inflammation. Results indicated a marked reduction in edema and pro-inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on heterocyclic cores, substituent patterns, and functional groups. Below is a detailed analysis using evidence from diverse sources:
Pyridazinone Derivatives
- 6-(2-Methoxyphenyl)pyridazin-3(2H)-one (InterBioScreen Ltd.): This compound shares the pyridazinone core but lacks the acetamido-benzoate moiety. Instead, it has a 2-methoxyphenyl substituent at the 6-position.
- 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (InterBioScreen Ltd.): Structurally closer to the target compound, this analog features a 4-methoxyphenyl group on the pyridazinone ring and an acetic acid linker. The carboxylic acid group (vs. methyl ester) increases hydrophilicity, which may influence pharmacokinetics .
Pyridazine- and Isoxazole-Containing Analogs
Ethyl benzoate derivatives from Molecules (2011) provide additional comparisons:
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the pyridazinone with a pyridazine ring and uses a phenethylamino linker. Pyridazine lacks the ketone oxygen of pyridazinone, reducing hydrogen-bonding capacity .
- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate): Substitutes pyridazinone with a methylisoxazole group.
Structural and Functional Group Analysis
| Compound | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyridazinone | 4-Methylphenyl, acetamido-benzoate | Methyl ester, ketone, amide |
| 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | Pyridazinone | 4-Methoxyphenyl | Carboxylic acid |
| I-6230 | Pyridazine | Pyridazin-3-yl, phenethylamino | Ethyl ester, amine |
| I-6273 | Isoxazole | Methylisoxazol-5-yl, phenethylamino | Ethyl ester, amine |
Key Observations :
Electron Effects : 4-Methylphenyl (target) is electron-neutral, whereas 4-methoxyphenyl (InterBioScreen) is electron-rich, impacting π-π stacking or charge interactions .
Linker Flexibility: The acetamido group in the target compound offers conformational flexibility compared to the rigid phenethylamino linkers in I-6230/I-6273 .
Ester vs. Acid : Methyl/ethyl esters (target, I-6230) may act as prodrugs, whereas carboxylic acids (InterBioScreen) are more bioactive but less cell-permeable .
Research Implications
- The pyridazinone core’s ketone could enhance binding to serine/threonine kinases compared to pyridazine or isoxazole analogs.
- Substituent optimization (e.g., methyl vs. methoxy) may balance lipophilicity and solubility for drug development.
Biological Activity
Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 272.299 g/mol. The compound features a complex structure that includes a pyridazine ring, which is significant for its biological activity.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibition of BChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
- Anti-inflammatory Effects : this compound has been shown to reduce levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating its potential use in treating inflammatory conditions .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects : In an experimental setup involving neuronal cell lines, this compound demonstrated protective effects against neurotoxicity induced by oxidative stress. The study reported a significant reduction in cell death rates compared to untreated controls (p ≤ 0.01) .
- Inhibition of Butyrylcholinesterase : A study focused on the inhibition properties of various derivatives found that this compound exhibited an IC50 value indicative of moderate inhibition against BChE, suggesting its potential application in Alzheimer's disease therapy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities associated with this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetate | C14H14N2O3 | Ethyl instead of methyl | Potential anti-inflammatory effects |
| Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate | C15H16ClN2O3 | Chlorine substitution enhances reactivity | Similar pharmacological profile expected |
| Methyl 2-methyl-3-(4-methylphenyl)propanoate | C15H18N2O3 | Lacks pyridazine ring | Less biological activity compared to pyridazine derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
